4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 1261236-53-6
VCID: VC11504467
InChI: InChI=1S/C10H7BrClNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.52 g/mol

4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole

CAS No.: 1261236-53-6

Cat. No.: VC11504467

Molecular Formula: C10H7BrClNO

Molecular Weight: 272.52 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole - 1261236-53-6

Specification

CAS No. 1261236-53-6
Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
IUPAC Name 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole
Standard InChI InChI=1S/C10H7BrClNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Standard InChI Key CJAUQNGHHDVGAQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)Br

Introduction

Structural and Chemical Properties

4-Bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole (molecular formula: C10H7BrClNO\text{C}_{10}\text{H}_7\text{BrClNO}, molecular weight: 288.53 g/mol) features a planar oxazole core substituted with halogen atoms and aromatic groups. The bromine atom at position 4 and the 4-chlorophenyl group at position 3 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The methyl group at position 5 enhances lipophilicity, potentially improving membrane permeability in biological systems .

Table 1: Physicochemical Properties of 4-Bromo-3-(4-Chlorophenyl)-5-Methyl-1,2-Oxazole

PropertyValue
Molecular FormulaC10H7BrClNO\text{C}_{10}\text{H}_7\text{BrClNO}
Molecular Weight288.53 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
LogP (Lipophilicity)Estimated ~3.2

The dihedral angles between the oxazole ring and substituents are critical for understanding its three-dimensional conformation. In a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the 4-chlorophenyl group forms a dihedral angle of 62.8° with the oxazole ring, suggesting moderate steric hindrance . Such geometric features may influence binding affinity in biological targets.

Synthetic Methodologies

The synthesis of 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole likely involves multistep strategies common to substituted oxazoles. A plausible route includes:

  • Formation of the Oxazole Core: Cyclocondensation of α-bromo ketones with amides or nitriles under thermal conditions. For example, 2-methyl-4-substituted oxazoles are synthesized via condensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone with acetamide at 150°C .

  • Halogenation: Electrophilic bromination at position 4 using NN-bromosuccinimide (NBS) in chloroform .

  • Suzuki Cross-Coupling: Introduction of the 4-chlorophenyl group via palladium-catalyzed coupling with 4-chlorophenylboronic acid .

Table 2: Key Reaction Conditions for Oxazole Synthesis

StepReagents/ConditionsYield (%)
CyclocondensationAcetamide, 150°C, 2 h60–75
BrominationNBS, CHCl3_3, rt, 6 h80–85
Suzuki CouplingPdCl2_2(DPPF), CsF, 80°C70–78

These methods, validated for analogous compounds, highlight the feasibility of scaling production while maintaining regioselectivity .

Crystallographic and Molecular Interactions

X-ray crystallography of related oxazole derivatives reveals critical packing interactions. For instance, 4-(4-chlorophenyl)-5-methyl-1,2-oxazole analogues exhibit intermolecular C–H⋯N, C–H⋯Cl, and π–π stacking interactions, stabilizing the crystal lattice . Hirshfeld surface analysis indicates that H⋯H (48.7%), H⋯C/C⋯H (22.2%), and Cl⋯H/H⋯Cl (8.8%) interactions dominate, suggesting that halogen atoms play a pivotal role in molecular cohesion .

The methyl group at position 5 may participate in hydrophobic interactions, while the 4-chlorophenyl group could engage in edge-to-face π-stacking with aromatic residues in biological targets. These features are shared with antimitotic agents like combretastatin-A4, which destabilize microtubules by binding to tubulin’s colchicine site .

CompoundA549 (IC50_{50}, μM)MCF-7 (IC50_{50}, μM)HT-29 (IC50_{50}, μM)
4g (m-F, p-OMe)0.110.200.76
4i (p-OEt)0.050.150.68
Combretastatin-A40.020.030.12

Notably, derivatives with electron-donating groups (e.g., methoxy, ethoxy) show enhanced potency, while electron-withdrawing groups (e.g., chlorine) reduce activity .

Toxicity and Selectivity

Preliminary toxicity assessments of related oxazoles in peripheral blood lymphocytes (PBL) and human umbilical vein endothelial cells (HUVECs) reveal IC50_{50} values >10 μM and >100 μM, respectively, indicating favorable therapeutic indices . This selectivity likely stems from tumor cells’ heightened dependence on microtubule dynamics compared to normal cells.

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